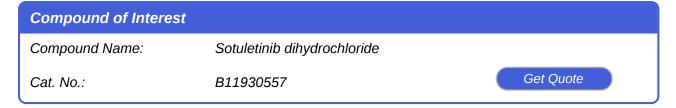


Sotuletinib (BLZ945): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sotuletinib (BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). It details the discovery, synthesis, mechanism of action, and key experimental data associated with this compound, intended as a resource for professionals in the field of drug discovery and development.

Discovery and Development

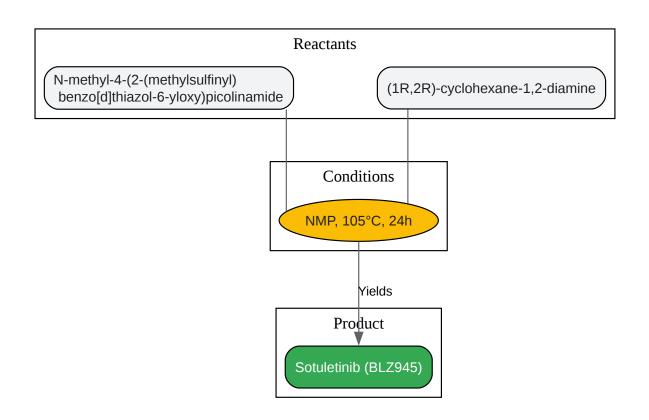
Sotuletinib (BLZ945) is an orally bioavailable and brain-penetrant small molecule developed to selectively target CSF-1R.[1][2][3] The compound originated from research programs at Celgene Corporation and Novartis.[4][5] Its development was driven by the understanding that CSF-1R signaling is crucial for the proliferation, differentiation, and survival of macrophages.[6] [7] In the context of oncology, this pathway is essential for the maintenance of tumorassociated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment.[2][4][8] Sotuletinib was designed to inhibit CSF-1R with high potency and selectivity, thereby depleting TAMs and potentially restoring anti-tumor immunity.[7][9] Beyond oncology, its ability to modulate macrophage and microglia activity has led to its investigation in other indications, including amyotrophic lateral sclerosis (ALS).[4][6]

Synthesis Pathway



The chemical name for Sotuletinib is 4-((2-(((1R,2R)-2-

hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide.[8] While the full, multi-step synthesis is proprietary, a key final step in its preparation has been disclosed. This involves the reaction of N-methyl-4-(2-(methylsulfinyl)benzo[d]thiazol-6-yloxy)picolinamide with (1R,2R)-cyclohexane-1,2-diamine in N-Methyl-2-pyrrolidone (NMP) at an elevated temperature to yield the final product.[4]



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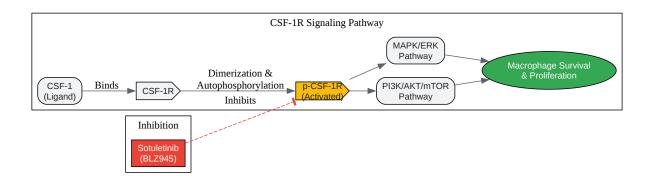
Caption: Final synthesis step of Sotuletinib (BLZ945).

Mechanism of Action

Sotuletinib exerts its therapeutic effect by potently and selectively inhibiting the CSF-1 receptor, a receptor tyrosine kinase.[7][10]



- CSF-1R Signaling: The binding of the ligand, CSF-1, to its receptor (CSF-1R) on the surface
 of macrophages induces receptor dimerization and autophosphorylation of tyrosine residues
 in the intracellular domain. This activation initiates downstream signaling cascades, including
 the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for macrophage survival,
 proliferation, and differentiation.[1]
- Inhibition by Sotuletinib: Sotuletinib functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation.[7] This blockade of the initial activation step effectively shuts down all downstream signaling.
- Therapeutic Effect: By inhibiting CSF-1R, Sotuletinib depletes TAMs in the tumor microenvironment. This alleviates the immunosuppressive effects of TAMs and can enhance the infiltration and activity of cytotoxic T-cells, thereby promoting an anti-tumor immune response.[4][8][9]



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Caption: Sotuletinib inhibits CSF-1R autophosphorylation.

Quantitative Data

The potency, selectivity, and efficacy of Sotuletinib have been characterized in various preclinical assays.



Table 1: In Vitro Potency and Selectivity of Sotuletinib

Parameter	Target/Cell Line	Value	Reference(s)
IC50	CSF-1R (c-Fms) Kinase	1 nM	[1][3][7][10][11][12]
Selectivity	c-KIT, PDGFRβ	>1000-fold	[7][11][13]
EC50	M-NFS-60 cells (proliferation)	67 nM (or 71 nM)	[1][7][11][13]
EC50	Bone Marrow-Derived Macrophages (proliferation)	67 nM	[1][3]

| EC50 | HEK293 cells (CSF-1R phosphorylation) | 58 nM |[7][13] |

Table 2: In Vivo Efficacy and Dosing of Sotuletinib



Animal Model	Dosing	Key Outcomes	Reference(s)
Glioma-bearing mice	200 mg/kg, p.o.	Blocked tumor progression, improved survival	[1]
MMTV-PyMT (mammary cancer)	200 mg/kg, p.o.	Decreased malignant cell growth	[1][4]
K14-HPV-16 (cervical cancer)	200 mg/kg, p.o.	Prevented tumor progression	[1][4]
Tumor-Induced Osteolysis (breast, prostate)	200 mg/kg, daily	Reduced osteolytic lesion progression	[7][13]
Naïve Cynomolgus Monkeys	Dose-dependent	Reduced serum markers of bone resorption	[7][13]
SIV-infected Rhesus Macaques	10 mg/kg/day	Reduced tissue vDNA loads in the brain	[14][15]

| Rat Toxicology Studies | up to 150 mg/kg/day | Elevation of liver enzymes (ALT, AST) |[6][16] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research.

5.1 In Vitro Cell Proliferation (MTT Assay)

This protocol is adapted from methodologies used to assess Sotuletinib's effect on various cell lines.[1]

- Cell Plating:
 - Culture selected cell lines (e.g., bone marrow-derived macrophages (BMDM), glioma cells) in appropriate media.



- Trypsinize and count cells. Plate cells in triplicate in 96-well plates at optimized densities
 (e.g., 5 x 10³ cells/well for BMDMs, 1 x 10³ cells/well for glioma lines).[1]
- For CSF-1 dependent lines like BMDMs, supplement media with recombinant mouse CSF-1 (e.g., 10 ng/mL).[1]

Compound Treatment:

- Prepare serial dilutions of Sotuletinib (e.g., from 6.7 nM to 6700 nM) in the appropriate cell culture medium.[1]
- Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO)
 and positive control (e.g., CSF-1R neutralizing antibody) wells.

Incubation:

Incubate plates for a specified duration (e.g., 96 hours) at 37°C in a humidified 5% CO₂ incubator. Change the media every 48 hours.[1]

MTT Addition and Measurement:

- Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
- Measure the absorbance on a plate reader at the appropriate wavelengths (e.g., 595 nm with a reference at 750 nm).[1]

Data Analysis:

 Subtract background absorbance, normalize data to the vehicle control, and plot a doseresponse curve to calculate the EC50 value.

5.2 In Vivo Formulation and Administration

For oral gavage (p.o.) in murine models.[1]

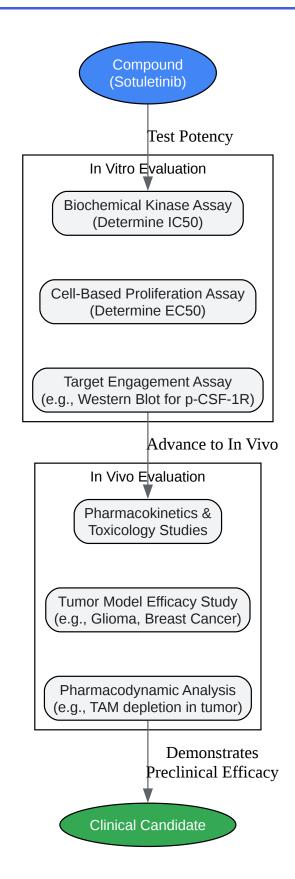
Foundational & Exploratory





- Stock Solution: Prepare a concentrated stock of Sotuletinib in DMSO (e.g., 40 mg/mL).
- Vehicle Preparation: The vehicle consists of PEG300, Tween80, and sterile water (ddH2O).
- Final Formulation (Example for 1 mL):
 - $\circ~$ To 400 μL of PEG300, add 50 μL of the 40 mg/mL Sotuletinib stock solution. Mix until clear.
 - $\circ~$ Add 50 μL of Tween80 to the mixture. Mix until clear.
 - Add 500 μL of ddH₂O to bring the final volume to 1 mL.
 - The final concentration will be 2 mg/mL. For a 200 mg/kg dose in a 20g mouse, this would require a 200 μL administration volume.
- Administration: Administer the freshly prepared solution to animals via oral gavage.





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